7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system . The specific conditions for synthesizing this compound include the use of acetic acid and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the Fischer indole synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anti-cancer properties.
Pharmacology: The compound is explored for its potential as a therapeutic agent due to its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It binds to the active sites of proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. Molecular docking studies have shown that this compound can bind to the c-Met receptor, which plays a crucial role in cancer cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound is similar in structure but lacks the chlorine atom at the 7th position.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: This derivative has a methoxy group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one enhances its biological activity compared to its analogs. This unique structural feature contributes to its higher antiproliferative activity against cancer cells .
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
7-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-2,5,14H,3-4H2,(H,13,15) |
InChI Key |
OTNYFFATIWHXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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